molecular formula C7H5Br2NO2 B2485516 2,5-dibromo-1-methyl-3-nitrobenzene CAS No. 408340-39-6

2,5-dibromo-1-methyl-3-nitrobenzene

Cat. No.: B2485516
CAS No.: 408340-39-6
M. Wt: 294.93
InChI Key: NQAFPSSLVAEYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzene, where two bromine atoms, one methyl group, and one nitro group are substituted at the 2, 5, 1, and 3 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-1-methyl-3-nitrobenzene typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Reduction: Tin (Sn) and hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 2,5-dibromo-1-methyl-3-aminobenzene.

    Oxidation: 2,5-dibromo-3-nitrobenzoic acid.

Scientific Research Applications

2,5-Dibromo-1-methyl-3-nitrobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dibromo-1-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, making the compound less reactive in certain conditions. The bromine atoms, on the other hand, can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-1-methyl-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2,5-dibromo-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAFPSSLVAEYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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